molecular formula C8H5F3N2O B1604050 6-(Trifluoromethyl)-1H-indazol-3-ol CAS No. 655-96-9

6-(Trifluoromethyl)-1H-indazol-3-ol

Cat. No. B1604050
CAS RN: 655-96-9
M. Wt: 202.13 g/mol
InChI Key: QCNQBLFRKWASJA-UHFFFAOYSA-N
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Description

The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique properties .


Synthesis Analysis

Trifluoromethyl groups can be introduced into organic compounds through various methods. One common method is the radical trifluoromethylation, which involves the reaction of carbon-centered radical intermediates . Another method involves the use of hypervalent iodine reagents .


Molecular Structure Analysis

The trifluoromethyl group is a small, highly electronegative group. It can significantly affect the physical and chemical properties of the molecules it is part of, including their reactivity and stability .


Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions. For example, it can undergo oxidation and reduction reactions. It can also participate in nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The trifluoromethyl group is highly electronegative, which can increase the polarity of the molecule. It is also quite small, which allows it to be incorporated into various molecular structures without significantly disrupting their overall shape .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, particularly those containing triazole or indazole scaffolds, play a significant role in pharmaceutical chemistry due to their wide range of biological activities. The synthesis of novel heterocyclic compounds, including triazoles and indazoles, continues to be a vibrant area of research aimed at discovering new therapeutic agents. These compounds have shown potential in various pharmacological categories, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The advancement in the synthesis techniques for triazoles and indazoles highlights the ongoing need for more efficient, green chemistry approaches that consider sustainability and energy saving (Ferreira et al., 2013; Denya et al., 2018).

Antioxidant Activity and Analytical Methods

The study of antioxidants, including those derived from heterocyclic compounds, is crucial for various fields such as food engineering, medicine, and pharmacy. The development of analytical methods to determine the antioxidant activity of these compounds is essential for understanding their potential health benefits and mechanisms of action (Munteanu & Apetrei, 2021).

Environmental and Industrial Applications

Beyond pharmacological interests, heterocyclic compounds, including those with triazole and indazole scaffolds, find applications in environmental and industrial contexts. This includes their use in corrosion inhibitors for metal surfaces, highlighting the diverse utility of these compounds beyond traditional biological activities (Hrimla et al., 2021).

Safety And Hazards

The safety and hazards associated with a specific trifluoromethyl-containing compound would depend on its exact structure and properties. Some general precautions include avoiding inhalation and contact with skin and eyes, and using the compound in a well-ventilated area .

Future Directions

The use of trifluoromethyl groups in organic compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials. Future research may focus on developing new methods for introducing the trifluoromethyl group into organic compounds, as well as exploring its effects on the properties and activities of these compounds .

properties

IUPAC Name

6-(trifluoromethyl)-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)12-13-7(5)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNQBLFRKWASJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646676
Record name 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1H-indazol-3-ol

CAS RN

655-96-9
Record name 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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